1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(17-8-9-21-19(14-17)25-15-16-6-7-16)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,8-9,14,16H,6-7,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASRZNRHROWCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Pharmacological Activity
- Cyclopropylmethoxy vs. However, excessive bulk may reduce binding affinity for certain receptors, as seen in 1-aroyl derivatives where larger groups disrupted supramolecular interactions .
- Pyridine-4-carbonyl vs. Pyridine-3-carbonyl : Positional isomerism significantly impacts receptor selectivity. For example, 2-chloropyridine-3-carbonyl derivatives () show preferential binding to dopamine D2/D3 receptors, while pyridine-4-carbonyl analogs (e.g., the target compound) may target histamine or serotonin receptors due to altered spatial orientation .
Physicochemical and Structural Insights
- Crystal Packing and Solubility : In 1-aroyl-4-(4-methoxyphenyl)piperazines, electron-withdrawing groups (e.g., Cl, Br) reduce aqueous solubility due to stronger intermolecular interactions (e.g., C–H⋯O bonds), whereas the cyclopropylmethoxy group’s rigidity may limit such interactions, improving solubility .
- Synthetic Accessibility : The target compound’s synthesis likely employs reductive amination (NaBH₃CN) or microwave-assisted coupling, as demonstrated for related piperazine derivatives ().
Biological Activity
The compound 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a piperazine ring, a pyridine moiety, and a cyclopropylmethoxy substituent. Its molecular formula is .
Structural Formula
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines.
The above table illustrates the potency of various piperazine derivatives, suggesting that modifications in the structure can lead to enhanced biological activity.
The mechanism by which piperazine derivatives exert their anticancer effects often involves the inhibition of key cellular pathways. For example, some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Neuropharmacological Effects
Piperazine derivatives have also been investigated for their neuropharmacological properties. They are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study: Serotonin Receptor Modulation
A case study involving a related compound demonstrated its ability to selectively bind to serotonin receptors, leading to potential applications in treating mood disorders.
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | 50 nM | Anxiolytic |
| 5-HT2A | 30 nM | Antipsychotic |
This data indicates that compounds within this class may serve as effective agents in managing psychiatric conditions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application.
Absorption and Distribution
Studies indicate that similar compounds exhibit good oral bioavailability and favorable distribution characteristics, allowing them to reach target tissues effectively.
Toxicity Studies
Preliminary toxicity assessments have shown that these compounds generally possess low toxicity profiles at therapeutic doses. Long-term studies are necessary to fully elucidate their safety margins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine, and how can reaction yields be improved?
- Methodological Answer : The synthesis can be adapted from analogous piperazine derivatives. For instance, coupling 2-(cyclopropylmethoxy)pyridine-4-carboxylic acid with 4-phenylpiperazine using carbodiimide-based reagents (e.g., EDC/HOAt) in dichloromethane (DCM) under nitrogen, as described for similar acyl-piperazine derivatives . Yield optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to piperazine), temperature (0–25°C), and reaction time (12–24 hrs). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., diethyl ether) is recommended.
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of the cyclopropylmethoxy group (δ ~0.5–1.5 ppm for cyclopropyl protons) and aromatic signals for pyridine/piperazine .
- HPLC-MS : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% formic acid) and monitor the molecular ion peak ([M+H]⁺ expected at m/z ~392.2).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 67.3%, H: 6.2%, N: 10.7%).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structurally related piperazines, the compound may cause skin/eye irritation. Follow protocols from safety data sheets (SDS) of similar compounds:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers at 2–8°C, away from oxidizers .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) in triplicate.
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays (e.g., for kinase inhibition).
- Batch Analysis : Verify compound purity for each experiment via HPLC .
- Control Experiments : Use known inhibitors/agonists (e.g., 1-(4-fluorobenzyl)piperazine derivatives) as benchmarks .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Focus on modular modifications:
- Cyclopropylmethoxy Group : Replace with other alkoxy groups (e.g., isopropyl, benzyl) to assess steric/electronic effects.
- Pyridine Ring : Introduce substituents (e.g., Cl, F) at the 3-position to modulate lipophilicity .
- Piperazine Core : Explore N-alkylation (e.g., methyl, acetyl) or substitution with heterocycles (e.g., pyrazole) .
- Assay Design : Use in vitro models (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to predict binding modes .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer : Stability studies are critical for reliable
- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hrs; analyze degradation via LC-MS. Piperazine derivatives are prone to hydrolysis in acidic/basic conditions .
- Thermal Stability : Store aliquots at −20°C, 4°C, and 25°C for 1 week; compare HPLC profiles.
- Light Sensitivity : Protect from UV exposure using amber vials .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Prioritize assays aligned with ADME (Absorption, Distribution, Metabolism, Excretion):
- Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s suggests high absorption).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Plasma Protein Binding : Use equilibrium dialysis (human plasma) to determine free fraction (% unbound).
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Notes for Data Interpretation
- Contradictory Bioactivity : Cross-validate using isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm target specificity .
- Synthetic Byproducts : Characterize impurities via high-resolution MS/MS and exclude batches with >2% contaminants .
- SAR Validation : Use free-energy perturbation (FEP) calculations to rationalize activity trends observed in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
